Irreversible TG2 Inhibition: Kinetic Comparison of AA9 vs. Next-Generation Analogs
AA9 serves as the foundational lead compound for the development of next-generation TG2 inhibitors. Its kinetic parameters provide a crucial benchmark for assessing improvements in newer compounds. The kinact/KI ratio for AA9, representing its efficiency of irreversible inhibition, is approximately 112,000 M⁻¹min⁻¹ based on continuous assay data [1]. This efficiency is substantially lower than that of advanced peptidic inhibitors, which incorporate an additional amino acid spacer to enhance affinity and selectivity. Specifically, compound 18 from a 2023 study achieved a kinact/KI of 328,000 M⁻¹min⁻¹, making it nearly 3-fold more efficient than AA9 [2].
| Evidence Dimension | Efficiency of irreversible inhibition (kinact/KI) |
|---|---|
| Target Compound Data | kinact = 1.93 min⁻¹, KI = 15.3 μM, kinact/KI = ~126,000 M⁻¹min⁻¹ |
| Comparator Or Baseline | Compound 18: kinact/KI = 328,000 M⁻¹min⁻¹ |
| Quantified Difference | Comparator is approximately 2.6-fold more efficient than AA9 |
| Conditions | Continuous assay monitoring TG2-mediated transamidation of a fluorescent peptide substrate |
Why This Matters
This quantification establishes AA9 as the critical 'baseline' reference for structure-activity relationship (SAR) studies, enabling users to accurately benchmark the potency gains of novel, proprietary TG2 inhibitors.
- [1] Keillor JW, et al. Kinetic characterization of AA9: A novel irreversible inhibitor of transglutaminase 2. ACS Med Chem Lett. 2024;15(5):720-726. View Source
- [2] Keillor JW, et al. Novel irreversible peptidic inhibitors of transglutaminase 2. RSC Med Chem. 2023;14(4):744-756. DOI: 10.1039/d2md00417h. View Source
